diphenyl hydrogen phosphate;2-methylpropane

Description

Properties

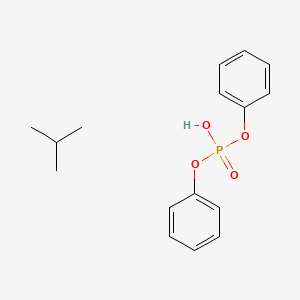

Molecular Formula |

C16H21O4P |

|---|---|

Molecular Weight |

308.31 g/mol |

IUPAC Name |

diphenyl hydrogen phosphate;2-methylpropane |

InChI |

InChI=1S/C12H11O4P.C4H10/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;1-4(2)3/h1-10H,(H,13,14);4H,1-3H3 |

InChI Key |

JBPKOYMCJBXFOT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C.C1=CC=C(C=C1)OP(=O)(O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthesis via Reaction of Triaryl Phosphite with Phosphorous Acid

A classical and industrially relevant method involves reacting triaryl phosphites with phosphorous acid to yield diaryl phosphites, including diphenyl phosphite, which is closely related to diphenyl hydrogen phosphate. This method was detailed in US Patent US2984680A, which describes a straightforward reaction:

- Reactants: Triphenyl phosphite and phosphorous acid.

- Conditions: The mixture is gradually warmed from room temperature to about 160 °C under stirring.

- Process: Initially, phosphorous acid forms an insoluble layer but dissolves upon heating. The reaction proceeds until completion, and the product is purified by molecular distillation under reduced pressure.

- Yield and Purity: The product, diphenyl phosphite, is obtained as a clear oil with a phosphorus content close to theoretical values (about 13.0% P) and no chlorine contamination.

- Example Data:

| Parameter | Value |

|---|---|

| Starting materials | 124 g triphenyl phosphite, 16.4 g phosphorous acid |

| Reaction temperature | Gradual heating to 160 °C |

| Reaction time | ~64 minutes at 160 °C |

| Distillation pressure | 8 microns Hg |

| Distillation temperature | 110-120 °C (oil bath) |

| Product refractive index | nD = 1.5562 |

| Phosphorus content (found) | 13.0% |

| Phosphorus content (theory) | 13.2% |

This method is versatile and can be adapted for various substituted triaryl phosphites, such as cresyl or chlorophenyl derivatives, yielding corresponding diaryl phosphites with good purity and yield.

Synthesis of Diphenyl Phosphate via Phosphoric Acid and Phenol

Another method involves the direct esterification of phosphoric acid with phenol in the presence of catalysts and bases, as described in a ChemicalBook synthesis protocol:

- Reactants: Phosphoric acid (85%), phenol, triethylamine, and 1-butylimidazole as a catalyst.

- Solvent: N,N-dimethylformamide (DMF).

- Conditions: The reaction mixture is heated at 230 °C for 24 hours under an inert atmosphere.

- Workup: After reaction, the mixture is passed through a cation exchange resin to remove amines, followed by evaporation and low-pressure distillation to isolate diphenyl phosphate.

- Yield: Approximately 71% yield of diphenyl phosphate.

- Reaction Scheme:

$$

\text{Phosphoric acid} + 2 \times \text{Phenol} \xrightarrow[\text{triethylamine, 1-butylimidazole}]{230^\circ C, 24h} \text{Diphenyl phosphate} + \text{Water}

$$

- Notes: The use of triethylamine neutralizes the generated acid, and 1-butylimidazole acts as a catalyst to promote esterification. The high temperature ensures completion of the reaction despite the equilibrium nature of esterification.

Preparation Methods of 2-Methylpropane (2-Methyl-1,2-propane Diamine)

The compound 2-methylpropane, particularly 2-methyl-1,2-propane diamine (also known as 2-methyl-1,2-propanediamine), is a valuable diamine used in polymer and pharmaceutical synthesis. Its preparation involves catalytic amination of alcohol precursors.

Catalytic Amination of 2-Amino-2-methyl-1-propanol

A patented method (CN103626664B) describes the synthesis of 2-methyl-1,2-propane diamine using 2-amino-2-methyl-1-propanol as the starting material:

- Reactants: 2-amino-2-methyl-1-propanol and a nickel-based catalyst (Raney Ni).

- Reaction Conditions:

- Conducted in a high-pressure autoclave.

- Hydrogen atmosphere with liquefied ammonia as solvent.

- Temperature range: 160 °C to 220 °C.

- Reaction time: 6 to 15 hours.

- Hydrogen pressure: 2.0 to 3.0 MPa.

- Procedure:

- Load 2-amino-2-methyl-1-propanol and catalyst into the autoclave.

- Evacuate air and replace with hydrogen and liquefied ammonia.

- Heat to the target temperature and maintain for the reaction period.

- Cool, filter to remove catalyst, and purify the product by distillation or rectification.

- Yields and Selectivity:

| Entry | Catalyst Amount (g) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|

| 1 | 4.8 (Raney Ni) | 185 | 12 | 63.5 | 83.8 |

| 2 | 2.9 (Raney Ni) | 205 | 12 | 57.5 | 80.8 |

- Notes: The process is efficient, with moderate to good conversion and high selectivity towards 2-methyl-1,2-propane diamine. The use of liquefied ammonia aids in solubilizing reactants and controlling side reactions.

Comparative Summary of Preparation Methods

Analytical and Research Data

- Diphenyl phosphite (related to diphenyl hydrogen phosphate) analysis:

- Phosphorus content close to theoretical values (~13.0%).

- Refractive index measurements (nD ~1.556).

- Distillation under high vacuum to purify product.

- 2-Methyl-1,2-propane diamine:

- Conversion and selectivity measured by gas chromatography or other chromatographic methods.

- Catalyst recovery and reuse reported.

- Reaction parameters optimized for industrial scalability.

Chemical Reactions Analysis

Types of Reactions

Diphenyl hydrogen phosphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form diphenyl phosphate.

Reduction: It can be reduced to form phenol and phosphoric acid.

Substitution: It can undergo nucleophilic substitution reactions where the phenyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines and alcohols can react with diphenyl hydrogen phosphate under acidic or basic conditions.

Major Products

Oxidation: Diphenyl phosphate.

Reduction: Phenol and phosphoric acid.

Substitution: Various substituted phosphates depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

-

Titration Studies :

Diphenyl hydrogen phosphate has been utilized as a standard reagent in titration experiments involving bases in various solvents, including water and organic solvents like benzene. Research has demonstrated its effectiveness in determining the acidity of solutions and studying the behavior of acids and bases in non-aqueous environments . -

Enzyme Studies :

The compound serves as a substrate in enzyme kinetics studies, allowing researchers to investigate enzyme behavior and mechanisms. Its ability to form stable complexes with metal ions also makes it useful in studying enzyme-substrate interactions . -

Corrosion Inhibition :

In industrial applications, diphenyl hydrogen phosphate has been reported to inhibit corrosion in steel sheets, making it valuable for protective coatings and lubricants. Its effectiveness is attributed to its ability to form protective films on metal surfaces . -

Flame Retardants :

Diphenyl hydrogen phosphate derivatives are explored as flame retardants in polymer formulations, particularly isocyanate-based plastics. These compounds provide a non-halogenated alternative that reduces flammability without compromising material integrity .

Industrial Applications

-

Lubricants :

The compound enhances the performance of lubricating oils by improving their thermal stability and reducing wear on metal surfaces. This application is critical in automotive and machinery industries where lubrication is essential for longevity . -

Plastic Additives :

Diphenyl hydrogen phosphate is used in the formulation of plastics to improve their mechanical properties and thermal stability. It acts as a plasticizer, enhancing flexibility while maintaining structural integrity under heat . -

Biocidal Properties :

Certain derivatives of diphenyl hydrogen phosphate have shown potential biocidal activity against specific bacteria, making them candidates for use in antimicrobial coatings and preservatives .

Case Studies

Mechanism of Action

The mechanism of action of diphenyl hydrogen phosphate involves its ability to act as a phosphorylating agent. It can transfer its phosphate group to other molecules, thereby modifying their chemical properties. This mechanism is particularly important in biological systems where phosphorylation is a key regulatory process .

Comparison with Similar Compounds

Key Research Findings

Structural Influence on Function :

- DPHP’s simple structure makes it a reactive intermediate in synthesis , while bulkier derivatives like 2IPPDPP and CrOCP are tailored for flame retardancy and plasticizer roles .

Environmental Behavior :

- DPHP is a ubiquitous metabolite, whereas 2IPPDPP persists as a parent compound in dust . TPHP and EHDPP dominate in consumer products but degrade to DPHP .

Analytical Challenges: Phosphorus in DPHP complicates RT predictions, highlighting gaps in QSAR models . In contrast, non-phosphorus-containing compounds show better predictive accuracy.

Toxicity Concerns :

- CrOCP’s acute toxicity parallels TOCP, a neurotoxin, but data gaps persist for chronic exposure . DPHP’s role as a metabolite necessitates biomonitoring .

Q & A

Q. What safety protocols are essential for handling diphenyl hydrogen phosphate in laboratory settings?

- Methodological Answer : Use fume hoods for synthesis, nitrile gloves, and chemical-resistant aprons. Waste must be segregated and disposed via authorized facilities due to aquatic toxicity (H410 classification) . Spill cleanup requires inert adsorbents (e.g., vermiculite) and neutralization with sodium bicarbonate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.